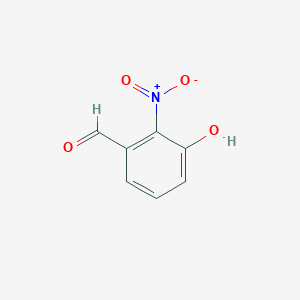

3-Hydroxy-2-nitrobenzaldehyde

Descripción

Significance of Nitrated Benzaldehydes in Organic and Medicinal Chemistry Research

Nitrated benzaldehydes, a class of compounds to which 3-hydroxy-2-nitrobenzaldehyde belongs, are fundamental reagents in organic synthesis. The presence of both a nitro group and an aldehyde group allows for a wide array of chemical transformations, including condensations, reductions, and nucleophilic substitutions. sarchemlabs.com This dual reactivity enables chemists to construct intricate molecular frameworks and devise targeted synthetic strategies. sarchemlabs.com

In the realm of medicinal chemistry, nitrated benzaldehydes are crucial intermediates in the production of a diverse range of pharmaceutical compounds. sarchemlabs.comacs.org They are instrumental in the synthesis of drugs with various therapeutic applications, including anti-infective, anti-inflammatory, and enzyme-inhibiting agents. sarchemlabs.com For instance, 3-nitrobenzaldehyde (B41214) is a key precursor for several second-generation dihydropyridine (B1217469) calcium channel blockers like nitrendipine, nicardipine, nimodipine, and nilvadipine. ijpsonline.com The nitro group's strong electron-withdrawing nature enhances the electrophilicity of the benzaldehyde (B42025), influencing its reactivity in synthetic pathways. researchgate.netsolubilityofthings.com Furthermore, nitrobenzaldehyde derivatives are employed in the creation of dyes, pigments, and agrochemicals such as herbicides, insecticides, and fungicides. sarchemlabs.commendelchemicals.com

Overview of this compound as a Versatile Intermediate in Chemical Synthesis Research

This compound, also known as 3-nitrosalicylaldehyde, is a particularly valuable intermediate due to the specific arrangement of its functional groups. chemimpex.comsigmaaldrich.com The hydroxyl and nitro groups on the aromatic ring enhance its reactivity and provide multiple sites for chemical modification. chemimpex.com This unique structure facilitates the introduction of additional functional groups, which is a critical step in the development of complex molecules. chemimpex.com

Researchers frequently utilize this compound in the synthesis of biologically active compounds. chemimpex.com Its aldehyde group can be oxidized to a carboxylic acid, while the nitro group can be reduced to an amino group, leading to the formation of 3-hydroxy-2-aminobenzaldehyde. These transformations open up pathways to a variety of heterocyclic compounds and other complex organic structures. The compound has also been isolated from the leaves of Actephila merrilliana, indicating its presence in natural sources. researchgate.net

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H5NO4 | researchgate.netnih.gov |

| Molecular Weight | 167.12 g/mol | researchgate.netnih.gov |

| Melting Point | 105-109 °C | sigmaaldrich.com |

| CAS Number | 42123-33-1 | nih.govchemicalbook.com |

Historical Context and Evolution of Research on this compound and Related Compounds

The study of nitrated benzaldehydes has a long history, intertwined with the development of synthetic organic chemistry. The nitration of benzaldehyde itself is a classic reaction, typically yielding a mixture of ortho and meta isomers. researchgate.netsci-hub.st The meta-substituted isomer is generally the major product. researchgate.netsci-hub.st Over time, research has focused on controlling the selectivity of this reaction to favor the desired isomer. acs.orgsci-hub.st

Early research into related compounds, such as the conversion of nitro-2-chlorotropones to m-hydroxybenzaldehydes, provided insights into the formation of substituted benzaldehydes. rsc.org For example, 2-chloro-7-nitrotropone was found to yield 4-chloro-3-hydroxy-2-nitrobenzaldehyde. rsc.org The development of continuous-flow microreactor systems has represented a significant advancement, offering a safer and more efficient method for nitration reactions in both academic and industrial settings. researchgate.netresearchgate.net These modern techniques allow for better control over reaction conditions, leading to improved yields and selectivity. acs.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSNHKTXYJZXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00548518 | |

| Record name | 3-Hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42123-33-1 | |

| Record name | 3-Hydroxy-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42123-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00548518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy 2 Nitrobenzaldehyde and Its Derivatives

Classical Synthetic Routes for 3-Hydroxy-2-nitrobenzaldehyde

Classical approaches to the synthesis of this compound primarily involve the direct nitration of a suitable precursor, 3-hydroxybenzaldehyde (B18108). This electrophilic aromatic substitution reaction is governed by the directing effects of the existing hydroxyl and aldehyde functional groups on the aromatic ring.

Nitration Strategies for Salicylaldehyde (B1680747) Precursors

While the target molecule is this compound, insights into nitration strategies can be drawn from the well-studied nitration of its isomer, salicylaldehyde (2-hydroxybenzaldehyde). The nitration of salicylaldehyde typically yields a mixture of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde. prepchem.comoatext.com Common nitrating agents used in these reactions include a mixture of concentrated nitric acid and sulfuric acid. prepchem.comoatext.com

Regioselectivity and Isomer Control in Nitration Reactions

The primary challenge in the nitration of 3-hydroxybenzaldehyde is controlling the position of the incoming nitro group. The hydroxyl group is an activating substituent and directs electrophiles to the ortho and para positions (positions 2, 4, and 6). libretexts.org Conversely, the aldehyde group is a deactivating substituent and directs incoming groups to the meta position (positions 3 and 5 relative to the aldehyde). In the case of 3-hydroxybenzaldehyde, the directing effects of the hydroxyl and aldehyde groups are synergistic in directing to the 2 and 4 positions, and antagonistic at the 6 position. This often leads to the formation of a mixture of isomers, making the isolation of the desired this compound challenging.

The nitration of phenolic compounds is known to be sensitive to the reaction conditions, and the ratio of ortho to para isomers can be influenced by factors such as the solvent, temperature, and the specific nitrating agent used. ijcce.ac.ir For instance, in the nitration of phenol, a higher proportion of the ortho isomer is often observed. ijcce.ac.ir However, achieving high regioselectivity for a specific isomer in polysubstituted benzenes like 3-hydroxybenzaldehyde remains a significant synthetic hurdle.

Optimizing Reaction Conditions for Enhanced Yields and Purity

To enhance the yield and purity of the desired this compound, careful optimization of reaction conditions is crucial. Key parameters that can be adjusted include:

Temperature: Nitration reactions are typically exothermic, and controlling the temperature is essential to prevent over-nitration and the formation of byproducts. Lower temperatures often favor kinetic control, which can influence the isomer distribution.

Solvent: The choice of solvent can significantly impact the regioselectivity of the nitration. Solvents can influence the solvation of the electrophile and the substrate, thereby affecting the transition state energies for substitution at different positions.

Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is a common nitrating agent, other reagents can offer different selectivity profiles. The use of milder nitrating agents or the addition of catalysts can help to control the reaction and improve the yield of the desired product.

Table 1: Factors Influencing Yield and Purity in Nitration Reactions

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to byproducts. | Conduct reactions at lower temperatures to favor kinetic control and minimize side reactions. |

| Solvent | Affects the solubility of reactants and the stability of reaction intermediates. | Screen various solvents to find one that maximizes the yield of the desired isomer. |

| Nitrating Agent | The strength and nature of the nitrating agent determine the reactivity and can influence regioselectivity. | Select a nitrating agent with appropriate reactivity for the substrate to control the extent of nitration. |

| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time can result in byproduct formation. | Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. |

Green Chemistry Approaches in the Synthesis of Nitrobenzaldehydes

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable chemical processes. This has led to the exploration of green chemistry approaches for the synthesis of nitroaromatic compounds, including nitrobenzaldehydes.

Environmentally Benign Reagents and Solvents for Nitration

A key aspect of green chemistry is the use of less hazardous and more sustainable reagents and solvents. In the context of nitration, this involves moving away from the use of large quantities of strong acids and halogenated solvents. google.com

One promising green approach is the use of solid acid catalysts or supported reagents, which can be easily separated from the reaction mixture and potentially reused. For example, bismuth nitrate (B79036) supported on montmorillonite (B579905) KSF has been used as a nitration catalyst. google.comgoogle.com Another strategy involves the use of milder nitrating agents such as ammonium (B1175870) nitrate in the presence of a catalyst like potassium bisulfate. dergipark.org.tr

The use of less harmful solvents is another important consideration. Ethers like diethyl ether or tetrahydrofuran (B95107) are considered to be less environmentally damaging than halogenated solvents. google.com Research has also explored the use of aqueous media for nitration reactions, which further enhances the green credentials of the process. rsc.org

Sustainable Synthetic Protocols for this compound Analogues

The development of sustainable synthetic protocols for nitrobenzaldehydes focuses on improving energy efficiency, reducing waste, and utilizing renewable resources. One innovative and sustainable method that has been applied to the nitration of 3-hydroxybenzaldehyde is continuous flow mechanochemical aromatic nitration. rsc.org

This solvent-free approach utilizes a vertical single-screw reactor where the solid aromatic substrate is reacted directly with nitric acid. The mechanical mixing and the exothermic nature of the reaction itself provide the necessary conditions for the reaction to proceed, often with significantly reduced reaction times compared to conventional methods. rsc.org This technique eliminates the need for solvents, leading to a more intensified process with a smaller environmental footprint and negligible emissions. rsc.org

Table 2: Comparison of Classical and Green Nitration Methodologies

| Feature | Classical Nitration | Green Nitration Approaches |

| Reagents | Concentrated nitric and sulfuric acids. | Milder nitrating agents (e.g., NH₄NO₃, Bi(NO₃)₃), solid acid catalysts. google.comdergipark.org.tr |

| Solvents | Often uses halogenated or other hazardous organic solvents. | Solvent-free (mechanochemistry), or use of less harmful solvents like ethers or water. google.comrsc.orgrsc.org |

| Waste Generation | Produces significant acidic waste streams. | Reduced waste, potential for catalyst recycling. google.com |

| Energy Consumption | Can require significant heating or cooling. | Mechanochemical methods can be more energy-efficient. rsc.org |

| Safety | Use of strong, corrosive acids poses significant safety risks. | Milder reagents and conditions can improve safety. google.com |

Synthesis of Key Derivatives via Functional Group Transformations

The chemical reactivity of this compound is largely dictated by its principal functional groups: the aldehyde, the hydroxyl group, and the nitro group. The aldehyde group, in particular, serves as a versatile handle for constructing a wide array of derivatives through functional group transformations. These transformations are pivotal in medicinal chemistry and material science for generating novel molecular scaffolds. Key synthetic routes include condensation reactions to form imines (Schiff bases) and hydrazones, as well as subsequent cyclization reactions to yield complex heterocyclic systems.

Condensation Reactions to Form Schiff Bases

The formation of Schiff bases, or azomethines, is a fundamental condensation reaction in organic chemistry, involving the reaction of an aldehyde or ketone with a primary amine. wiserpub.comsemanticscholar.org This reaction is a cornerstone for synthesizing derivatives of this compound. The general methodology involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, leading to a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond characteristic of an imine. wiserpub.commdpi.com

The synthesis is typically carried out by refluxing equimolar amounts of the substituted benzaldehyde (B42025) and a primary amine in a suitable solvent, often an alcohol like ethanol. semanticscholar.orgmdpi.comijtsrd.com The addition of a few drops of an acid catalyst, such as glacial acetic acid, can facilitate the reaction. semanticscholar.orgijmcmed.org For instance, a Schiff base, 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid, was synthesized through the condensation of 3-Hydroxy benzaldehyde with 3-hydroxy 4-amino benzoic acid in ethanol, refluxed for 8 hours in the presence of glacial acetic acid. semanticscholar.org The formation of the azomethine group (C=N) is a clear indicator of a successful condensation. semanticscholar.org

The reaction conditions can be adapted based on the specific reactants. Chiral Schiff base ligands have been prepared by reacting various nitrobenzaldehydes with (1R,2R)-(-)-1,2-diaminocyclohexane in absolute ethanol. The mixture is refluxed for an extended period (30-36 hours), and the product is often precipitated by the addition of water. mdpi.com

The table below summarizes findings from various studies on the synthesis of Schiff bases from nitrobenzaldehydes and aromatic amines.

| Aldehyde Reactant | Amine Reactant | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| o-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | Absolute Ethanol | Reflux for 36 hours | 76.4% | mdpi.com |

| p-Nitrobenzaldehyde | m-Nitroaniline | Ethanol / NaOH | Reflux for 4 hours | Not Specified | ijtsrd.com |

| 4-Nitro benzaldehyde | 5-Chloro-2-aminobenzoic acid | Absolute Ethanol / Glacial Acetic Acid | Condensed for 3 hours | Not Specified | ijmcmed.org |

| 3-Hydroxy benzaldehyde | 4-Amino-3-hydroxybenzoic acid | Ethanol / Glacial Acetic Acid | Reflux for 8 hours at 60°C | Not Specified | semanticscholar.org |

Synthesis of Hydrazone Derivatives from this compound Analogues

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂, closely related to Schiff bases. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazines or hydrazides. wiserpub.com These derivatives are of significant interest due to their diverse biological activities. The synthesis of hydrazones from analogues of this compound, such as 4-hydroxy-3-nitrobenzaldehyde (B41313) and 3,4-dimethoxy-2-nitrobenzaldehyde (B3025289), follows a similar condensation pathway. vjs.ac.vnresearchgate.net

The reaction typically involves treating the aldehyde analogue with a hydrazide in a suitable solvent, often with acid catalysis. For example, a series of eight hydrazones containing a benzo[d]thiazole moiety were synthesized from a derivative of 4-hydroxy-3-nitrobenzaldehyde. vjs.ac.vn The condensation step, reacting an N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl) acetamide (B32628) with various aromatic aldehydes, was efficiently carried out under microwave irradiation in DMF with a few drops of acetic acid, yielding products in 80-94% yield within 10 to 30 minutes. vjs.ac.vn

Similarly, three new hydrazone derivatives were prepared by the condensation of 3,4-dimethoxy-2-nitrobenzaldehyde with different aryl hydrazine (B178648) hydrochlorides. researchgate.net The reaction of hydrazides with chloro-substituted benzaldehydes has also been reported to yield hydrazones. researchgate.net The general procedure for forming hydrazone derivatives can be carried out under acidic conditions, preferably at a pH of about 4.0 to 6.5, using organic acids like acetic acid or inorganic acids. google.com

The table below outlines the synthesis of various hydrazone derivatives from benzaldehyde analogues.

| Aldehyde Analogue | Hydrazine/Hydrazide Reactant | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | N-(5-(benzo[d]thiazol-2-yl)-2-(2-hydrazinyl-2-oxoethoxy)phenyl) acetamide | DMF / Acetic Acid | Microwave irradiation (400W) for 10-30 min | 80-94% | vjs.ac.vn |

| 3,4-Dimethoxy-2-nitrobenzaldehyde | Aryl hydrazine hydrochlorides | Not Specified | Condensation reaction | Not Specified | researchgate.net |

| Chloro-substituted benzaldehydes | 2-hydrazinocarbonylmethoxy-N-(3-trifluoromethyl-phenyl)-benzamide | Not Specified | Condensation reaction | Not Specified | researchgate.net |

Formation of Other Multi-functionalized Heterocycles

The derivatives of this compound, particularly hydrazones, can serve as precursors for the synthesis of more complex, multi-functionalized heterocyclic compounds. These subsequent transformations often involve intramolecular cyclization reactions, leading to stable five- or six-membered rings.

One prominent example is the synthesis of 1,3,4-oxadiazoline derivatives. This can be achieved through the cyclodehydration of hydrazones in acetic anhydride. researchgate.net In this reaction, the hydrazone, derived from the condensation of a hydrazine with an aldehyde, undergoes an intramolecular cyclization with the elimination of a water molecule, facilitated by the acetic anhydride, to form the five-membered oxadiazoline ring. researchgate.net This method provides a pathway to convert aldehyde functionalities into more complex heterocyclic systems, thereby expanding the molecular diversity accessible from the parent aldehyde. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxy 2 Nitrobenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is a primary center for chemical transformations, readily undergoing nucleophilic addition, oxidation, and condensation reactions.

The carbonyl carbon of the aldehyde group is electrophilic due to the polarization of the C=O bond. This makes it susceptible to attack by nucleophiles. ncert.nic.in This reactivity, however, is tempered by the electronic effects of the other substituents on the benzene (B151609) ring. The electron-withdrawing nitro group, positioned ortho to the aldehyde, decreases the electron density on the carbonyl carbon, which would typically enhance its electrophilicity. researchgate.netvaia.com However, the para-hydroxyl group is an electron-donating group, which can partially counteract this effect through resonance.

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org This intermediate is then typically protonated to yield an alcohol product. libretexts.org Aldehydes are generally more reactive in these additions than ketones due to lesser steric hindrance and electronic factors. ncert.nic.inlibretexts.org

Common nucleophilic addition reactions include the formation of cyanohydrins with hydrogen cyanide (HCN) and the creation of β-hydroxy aldehydes or ketones through aldol (B89426) condensation. ncert.nic.insigmaaldrich.com In the case of 3-Hydroxy-2-nitrobenzaldehyde, the strong electron-withdrawing nature of the nitro group can make the resulting N-acylhydrazone derivatives more susceptible to hydrolysis under certain conditions. beilstein-journals.org

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Product Type | General Conditions |

|---|---|---|---|

| Cyanohydrin Formation | Cyanide ion (CN⁻) | Cyanohydrin | Base-catalyzed addition of HCN ncert.nic.in |

| Aldol Condensation | Enolate ion | β-Hydroxy aldehyde | Acid or base catalysis sigmaaldrich.com |

| Hydrazone Formation | Hydrazine (B178648) derivatives | Hydrazone | Mildly acidic conditions rsc.org |

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 3-hydroxy-2-nitrobenzoic acid. This transformation is a common reaction for aldehydes. Various oxidizing agents can be employed, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂). scielo.br

The presence of electron-withdrawing substituents, such as the nitro group, on the aromatic ring generally facilitates the oxidation of benzaldehydes to their corresponding carboxylic acids. scielo.br A synthetic route for a related compound, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, utilizes potassium permanganate as the oxidizing agent to convert the aldehyde function. google.com Another method describes the oxidation of various aromatic aldehydes using hydrogen peroxide under microwave irradiation, catalyzed by a silica-supported Preyssler's anion, which is presented as an environmentally benign approach. scielo.br

Table 2: Reagents for the Oxidation of Aldehyde to Carboxylic Acid

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO₄) | Alkaline conditions, followed by acidification google.com |

| Hydrogen Peroxide (H₂O₂) | Basic conditions or with a catalyst scielo.brresearchgate.net |

This compound readily undergoes condensation reactions with primary amines and related compounds to form imines, commonly known as Schiff bases. wiserpub.com This reaction is a cornerstone of organic synthesis and is crucial in the formation of various heterocyclic compounds and ligands. mdpi.com

The mechanism proceeds via a nucleophilic addition-elimination pathway. masterorganicchemistry.com

Nucleophilic Attack: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable zwitterionic intermediate which quickly undergoes proton transfer to yield a neutral aminoalcohol, also known as a hemiaminal or carbinolamine. nih.gov

Protonation and Elimination: Under slightly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). masterorganicchemistry.com

Deprotonation: The lone pair on the nitrogen then helps to expel the water molecule, forming a protonated imine (an iminium ion). A final deprotonation step by a base (like water or another amine molecule) yields the neutral imine and regenerates the acid catalyst. masterorganicchemistry.comthebrpi.org

The reaction is reversible, and the equilibrium can be driven towards the imine product by removing the water formed during the reaction, often using a Dean-Stark apparatus. masterorganicchemistry.com Kinetic studies on the closely related 3-hydroxy-4-nitrobenzaldehyde (B145838) have shown that imine formation with aniline (B41778) derivatives can follow complex, third-order kinetics, indicating the involvement of a second molecule of the aldehyde in the rate-determining step. csic.es The electron-withdrawing nitro group plays a significant role in these kinetics. mdpi.com

Influence of the Nitro Group on Aromatic Reactivity

The nitro group (-NO₂) is a powerful deactivating group that significantly influences the reactivity of the benzene ring through strong electron-withdrawing effects.

The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) through both resonance and inductive effects. solubilityofthings.comlumenlearning.com It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺) or bromonium ion (Br⁺). lumenlearning.comlibretexts.org

While the hydroxyl group is a strong activating, ortho-, para-director and the aldehyde group is a deactivating, meta-director, the nitro group's powerful deactivating effect generally dominates. Any electrophilic substitution on this compound would be significantly slower than on benzene itself. The incoming electrophile would be directed by the existing substituents. The hydroxyl group directs ortho and para. The para position is blocked, and one ortho position is occupied by the nitro group. The other ortho position (C-4) would be a potential site. The aldehyde and nitro groups are meta-directors, which would also favor substitution at the C-4 and C-6 positions. Given the steric hindrance from the adjacent groups, electrophilic substitution on this molecule is challenging. chegg.com

The nitro group can be reduced to a primary amino group (-NH₂), yielding 3-hydroxy-2-aminobenzaldehyde. This transformation is a key step in the synthesis of many pharmaceutical intermediates and heterocyclic systems. mdpi.com A variety of reducing agents and conditions can be employed for this purpose.

Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). This method is often highly efficient but may also reduce the aldehyde group if conditions are not carefully controlled.

Metal-Acid Systems: A classic method involves the use of a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl). mdpi.comorgsyn.org For instance, the reduction of m-nitrobenzaldehyde to m-aminobenzaldehyde can be achieved using stannous chloride (SnCl₂) in concentrated HCl. orgsyn.org This method is often selective for the nitro group in the presence of an aldehyde.

Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce nitro groups, but this usually requires the presence of a catalyst, such as nickel chloride or palladium-carbon. unimi.it Without a catalyst, NaBH₄ typically does not reduce nitro groups but will reduce aldehydes. unimi.it

Hydrazine: Hydrazine (N₂H₄) in the presence of a catalyst like Raney nickel or iron compounds is another effective system for selective nitro group reduction. unimi.it

The choice of reducing agent is critical to achieve selectivity, preserving the aldehyde and hydroxyl functionalities while transforming the nitro group into an amine. unimi.itresearchgate.net

Table 3: Common Methods for Nitro Group Reduction

| Method | Reagents | Selectivity Notes |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Can also reduce the aldehyde group. |

| Metal-Acid Reduction | Sn/HCl, Fe/HCl, or SnCl₂/HCl | Generally selective for the nitro group over the aldehyde. mdpi.comorgsyn.org |

| Transfer Hydrogenation | Hydrazine (N₂H₄) with Raney Ni or Fe-catalyst | Often provides good selectivity. unimi.it |

Role of the Hydroxyl Group in Chemical Transformations

The hydroxyl (-OH) group in this compound plays a pivotal role in dictating the molecule's chemical behavior. Its influence extends to the molecule's conformation, reactivity in various transformations, and its interactions within biological systems.

A significant feature of this compound is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group. This interaction is crucial in stabilizing the molecule's conformation. X-ray crystallography studies on related compounds, such as 2-hydroxy-3-nitrobenzaldehyde (B105151), have shown that this intramolecular O—H···O hydrogen bond leads to an essentially planar conformation of the molecule. nih.govresearchgate.net This planarity is a result of the formation of a stable six-membered ring-like structure, often referred to as an S(6) ring. nih.govresearchgate.net

This intramolecular hydrogen bonding has a direct impact on the compound's reactivity. For instance, it influences the acidity of the phenolic hydroxyl group. In a related isomer, 2-hydroxy-5-nitrobenzaldehyde, the pKa is lower (~7.8) due to strong intramolecular hydrogen bonding, compared to an analogue where the hydrogen bonding is different. The stability conferred by this hydrogen bond can also enhance the thermal stability of the molecule compared to analogues that lack such an interaction.

Theoretical studies, such as those employing quantum chemical calculations, have been used to investigate the nature of the benzene ring and the resonance-assisted hydrogen bond (RAHB) unit in ortho-hydroxybenzoyl compounds, highlighting the complex interplay of electronic effects. researchgate.net

The electron-withdrawing nature of the nitro and aldehyde groups deactivates the aromatic ring towards electrophilic attack. Despite this, the activating effect of the hydroxyl group can still facilitate certain substitution reactions, though often requiring more vigorous conditions. The directing effects of the substituents can be complex. While the hydroxyl group activates the ring, the nitro group's deactivating effect is also a major factor. In similar systems, the interplay between activating and deactivating groups determines the final substitution pattern. For instance, in the nitration of 3-hydroxybenzaldehyde (B18108), the hydroxyl group directs the incoming nitro group primarily to the para position.

Comparative Reactivity Studies of this compound Isomers and Analogues

The reactivity of this compound can be better understood by comparing it with its isomers and analogues. The relative positions of the hydroxyl, nitro, and aldehyde groups significantly alter the electronic and steric environment of the molecule, leading to different chemical behaviors.

For example, 2-nitrobenzaldehyde (B1664092), which lacks the hydroxyl group, is more electrophilic due to the strong electron-withdrawing effect of the nitro group, making it highly reactive towards nucleophiles. wiserpub.com The presence of the hydroxyl group in this compound introduces the possibility of intramolecular hydrogen bonding, which is absent in 3-nitrobenzaldehyde (B41214). psu.edu This hydrogen bonding can modulate the reactivity of the adjacent functional groups.

In a comparative context, the electronic effects of substituents in different positions are critical. For instance, in 2-hydroxy-5-nitrobenzaldehyde, the nitro group at the 5-position creates a para-directing effect relative to the hydroxyl group. In contrast, the nitro group at the 2-position in this compound will have a different electronic influence on the aromatic ring.

Studies on the synthesis of various nitrobenzaldehyde derivatives have highlighted the challenges in controlling isomer distribution during nitration reactions. The nitration of benzaldehyde (B42025) typically yields mainly the meta-isomer, 3-nitrobenzaldehyde, due to the meta-directing effect of the aldehyde group. psu.edu Achieving a high proportion of the ortho-isomer, 2-nitrobenzaldehyde, often requires specific reaction conditions. psu.edu

The reactivity of the aldehyde group itself is also affected by the substituents. The electron-withdrawing nitro group generally enhances the reactivity of the aldehyde towards nucleophilic addition. However, steric hindrance from adjacent groups can play a counteracting role. In 2-nitrobenzaldehyde, the ortho-nitro group can cause steric hindrance, making it slightly less reactive in certain reactions, such as acetalization, compared to the meta-isomer. psu.edu

The following table provides a comparative overview of the properties of this compound and some of its isomers and analogues.

| Compound | Key Structural Features | Impact on Reactivity |

| This compound | -OH at C3, -NO2 at C2 | Intramolecular hydrogen bonding between -OH and -NO2 stabilizes a planar conformation. The -OH group is activating, while -NO2 and -CHO are deactivating for electrophilic substitution. |

| 2-Hydroxy-3-nitrobenzaldehyde | -OH at C2, -NO2 at C3 | Strong intramolecular hydrogen bonding leads to a planar conformation. nih.govresearchgate.net |

| 3-Hydroxy-4-nitrobenzaldehyde | -OH at C3, -NO2 at C4 | The hydroxyl group activates the ring, directing electrophilic attack. The aldehyde group deactivates the ring. |

| 2-Nitrobenzaldehyde | -NO2 at C2 | The strong electron-withdrawing nitro group makes the compound more electrophilic and reactive towards nucleophiles. wiserpub.com Steric hindrance from the ortho-nitro group can reduce reactivity in some cases. psu.edu |

| 3-Nitrobenzaldehyde | -NO2 at C3 | The nitro group is coplanar with the phenyl ring, influencing its reactivity. psu.edu It is generally less sterically hindered than the ortho-isomer. |

Spectroscopic and Structural Elucidation of 3 Hydroxy 2 Nitrobenzaldehyde

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the molecular structure of 3-hydroxy-2-nitrobenzaldehyde and understanding its electronic environment. The following sections provide a detailed examination of its signature features using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although complete experimental spectra for this compound are not widely published, the chemical shifts can be reliably predicted based on the known electronic effects of the aldehyde (-CHO), nitro (-NO₂), and hydroxyl (-OH) substituents on the benzene (B151609) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The aldehydic proton is highly deshielded and should appear as a singlet at approximately 10.0-10.4 ppm. The aromatic protons (H4, H5, and H6) will exhibit shifts influenced by the electron-withdrawing nitro and aldehyde groups and the electron-donating hydroxyl group. Their predicted chemical shifts and coupling patterns are detailed in the table below.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The aldehydic carbon (C=O) is expected to have the most downfield shift, typically in the range of 190-195 ppm. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, with carbons bonded to electron-withdrawing groups (like C2, attached to the nitro group) and oxygen (C3) showing significant downfield shifts.

Table 1: Predicted NMR Data for this compound ¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 10.2 | Singlet | - |

| H-4 | 7.8 | Doublet of doublets | J ≈ 8.0, 1.5 |

| H-5 | 7.4 | Triplet | J ≈ 8.0 |

| H-6 | 7.6 | Doublet of doublets | J ≈ 8.0, 1.5 |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CHO) | 192 |

| C2 (-NO₂) | 140 |

| C3 (-OH) | 155 |

| C4 | 125 |

| C5 | 122 |

| C6 | 130 |

Note: Predicted values are based on standard substituent effects and data from similar compounds.

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key functional groups in this compound—hydroxyl, nitro, and aldehyde—give rise to characteristic absorption bands. Data from the closely related isomer, 2-hydroxy-3-nitrobenzaldehyde (B105151), provides a strong reference for these vibrational modes.

O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ for the hydroxyl group.

C-H Stretches: A sharp peak around 2850 cm⁻¹ corresponds to the aldehydic C-H stretch. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1700 cm⁻¹.

N-O Stretches: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch near 1520-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound (Reference Data from Isomers)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3500 (broad) |

| C-H Stretch | Aldehyde (-CHO) | ~2850 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C=O Stretch | Aldehyde (-CHO) | 1680 - 1710 |

| N-O Asymmetric Stretch | Nitro (-NO₂) | 1520 - 1550 |

| N-O Symmetric Stretch | Nitro (-NO₂) | 1340 - 1360 |

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* and n→π* transitions associated with the benzene ring, the nitro group, and the carbonyl group. Studies on nitrobenzaldehyde isomers show characteristic absorptions that can be used to interpret the spectrum of the title compound. sigmaaldrich.com

π→π Transitions:* Strong absorptions, typically observed around 250 nm, are ascribed to π→π* excitations involving the nitro group and the benzene ring. sigmaaldrich.com

n→π Transitions:* Weaker transitions, often appearing at longer wavelengths (around 350 nm), arise from n→π* absorptions originating from the lone pairs of electrons on the oxygen atoms of the nitro and aldehyde groups. sigmaaldrich.com

The spectrum of the related isomer 2-hydroxy-3-nitrobenzaldehyde shows a major absorption maximum around 350 nm, consistent with these expected transitions.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π→π* | Benzene Ring / Nitro Group | ~250 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₇H₅NO₄, corresponding to a monoisotopic mass of approximately 167.02 g/mol .

The mass spectrum of the isomer 2-hydroxy-3-nitrobenzaldehyde from the NIST database shows a prominent molecular ion peak [M]⁺ at m/z = 167, confirming the molecular weight. nist.gov The fragmentation pattern provides structural clues:

[M-H]⁺ (m/z 166): Loss of a hydrogen radical.

[M-OH]⁺ (m/z 150): Loss of the hydroxyl radical.

[M-NO₂]⁺ (m/z 121): Loss of a nitro radical, a common fragmentation for nitroaromatic compounds.

[M-CHO]⁺ (m/z 138): Loss of the formyl radical.

Table 4: Major Ions in the Mass Spectrum of Hydroxy-Nitrobenzaldehyde Isomers

| m/z | Proposed Fragment |

|---|---|

| 167 | [M]⁺ (Molecular Ion) |

| 166 | [M-H]⁺ |

| 150 | [M-OH]⁺ |

| 138 | [M-CHO]⁺ |

X-ray Crystallographic Analyses of this compound and its Co-crystals

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 2-hydroxy-3-nitrobenzaldehyde and 3-bromo-2-hydroxybenzaldehyde, allows for a reliable prediction of its solid-state geometry. nih.gov

The molecular structure of this compound is expected to be largely planar. nih.gov The benzene ring forms a rigid planar core, with the aldehyde, nitro, and hydroxyl substituents lying in or close to the plane of the ring to maximize conjugation and minimize steric hindrance.

A key structural feature is the high probability of a strong intramolecular hydrogen bond. This bond would form between the hydrogen atom of the hydroxyl group at the C3 position and an oxygen atom of the adjacent nitro group at the C2 position. This type of interaction is common in ortho-substituted phenols and leads to the formation of a stable six-membered pseudo-ring, which further enforces the planarity of the molecule and influences its chemical and physical properties. nih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

Hydrogen bonds and π-π stacking interactions are known to play essential roles in the intermolecular electron transfer processes within crystals of nitroaromatic compounds. rsc.org While hydrogen bonds alone may not provide sufficient orbital overlap for electron transfer, they can reinforce π-π stacking interactions. rsc.org The synergy between these two forces facilitates efficient intermolecular electron transfer, which can strongly influence the material's properties. rsc.org

In related nitro-substituted aromatic aldehydes, such as 2-hydroxy-5-nitrobenzaldehyde, detailed crystallographic studies have confirmed the presence of extensive intermolecular networks. researchgate.net These include C—H⋯O hydrogen bonds that link molecules into planar networks. researchgate.net These networks are further interconnected through π–π stacking interactions, with observed centroid–centroid distances between aromatic rings of approximately 3.582 Å. researchgate.net Although specific crystallographic data for this compound is not detailed in the provided context, the presence of similar functional groups suggests that its crystal structure is also stabilized by a comparable combination of hydrogen bonding and aromatic stacking forces.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to verify the empirical and molecular formula of a synthesized compound by determining the mass percentage of each element present. For this compound, the molecular formula is established as C₇H₅NO₄, with a corresponding molecular weight of 167.12 g/mol . achemblock.comnih.gov

The theoretical elemental composition is calculated based on this formula and serves as a benchmark against which experimental results are compared to confirm the purity and identity of the compound. The expected mass percentages for carbon, hydrogen, nitrogen, and oxygen are critical for validating the synthesis of the target molecule.

Below is the calculated theoretical elemental composition for this compound.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 50.31 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 3.02 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.38 |

| Oxygen | O | 15.999 | 4 | 63.996 | 38.29 |

| Total | 167.120 | 100.00 |

Computational Chemistry and Theoretical Studies on 3 Hydroxy 2 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a pivotal tool in elucidating the characteristics of 3-hydroxy-2-nitrobenzaldehyde. DFT calculations are performed to understand various molecular properties. tandfonline.com

Theoretical calculations, often employing the B3LYP functional with basis sets like 6-311+G(d,p), have been used to determine the optimized molecular geometry of this compound. tandfonline.comnih.gov These studies confirm an essentially planar conformation for the molecule, a feature supported by an intramolecular O—H···O hydrogen bond. researchgate.net The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography. researchgate.net The molecule's ground state molecular geometry can be calculated using the density functional method (DFT) with a 6–311G(d,p) basis set. bakhtiniada.ru

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. seejph.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. tandfonline.com

For a related compound, 3-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (3-HNHBH), DFT calculations have been used to determine the HOMO and LUMO orbital energies before and after complexation with metal ions. google.comresearchgate.net In a study on a Schiff base derived from 2-hydroxy-5-nitrobenzaldehyde, FMO analysis indicated a notable charge transfer. rsc.org The HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is concentrated on the electron-withdrawing groups, such as the nitro group. seejph.com This distribution highlights the potential for charge transfer within the molecule. seejph.com The relative reactivity of related compounds has been estimated from chemical descriptors analysis using the HOMO and LUMO frontier orbitals. bendola.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3-HNHBH | Data not available | Data not available | Data not available |

| IF-1 (Schiff base) | Data not available | Data not available | 2.05 |

| IF-1 Complex | Data not available | Data not available | 0.388 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. tandfonline.com The MEP surface displays regions of different electrostatic potential, typically color-coded with red indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions).

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating a site for nucleophilic attack. Such analyses have been performed on similar molecules to understand their reactivity. tandfonline.com For instance, in a study of a Schiff base derived from 2-hydroxy-5-nitrobenzaldehyde, MEP analysis helped to identify the electronegative and electropositive regions of the molecule. researchgate.net

Computational methods are used to simulate the vibrational spectra (infrared and Raman) of this compound. tandfonline.com These simulations, based on DFT calculations, help in the assignment of experimental vibrational bands to specific molecular motions. nih.gov By comparing the simulated spectra with experimental data, researchers can confirm the molecular structure and identify characteristic frequencies. tandfonline.comnih.gov

Conformational analysis, also performed using DFT, investigates the different possible spatial arrangements of the atoms in the molecule and their relative energies. nih.gov For this compound, the planar conformer stabilized by an intramolecular hydrogen bond is found to be the most stable. researchgate.net Similar studies on related benzaldehyde (B42025) derivatives have successfully used DFT to analyze conformational stability and vibrational frequencies. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds and non-covalent interactions within a molecule. rsc.orgtandfonline.com By examining the topological properties of the electron density, such as the location of bond critical points (BCPs) and the value of the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can characterize the strength and nature of the interactions.

In studies of related compounds, QTAIM analysis has been employed to investigate intramolecular and intermolecular hydrogen bonds. rsc.org For example, the presence of a BCP between the hydrogen of the hydroxyl group and the oxygen of the nitro group would confirm the intramolecular hydrogen bond in this compound. The values of ρ and ∇²ρ at this BCP would provide quantitative information about the strength of this interaction. rsc.orgtandfonline.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. bsb-muenchen.denih.gov The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular fragments. The distance from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ) are used to generate a 2D fingerprint plot, which summarizes the intermolecular contacts.

Molecular Docking Simulations for Ligand-Target Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein or nucleic acid. The insights gained from molecular docking simulations can elucidate potential biological activities and guide the development of new therapeutic agents.

Despite the utility of this technique, a comprehensive review of the scientific literature reveals a notable absence of specific molecular docking studies focused solely on this compound. While numerous computational investigations have been conducted on its isomers, such as 3-hydroxy-4-nitrobenzaldehyde (B145838) and 5-hydroxy-2-nitrobenzaldehyde, and other related nitroaromatic compounds, dedicated research detailing the ligand-target binding of this compound is not publicly available at this time. tandfonline.com

Theoretical studies on related compounds often employ Density Functional Theory (DFT) to calculate properties like frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP) surfaces, which can help predict reactive sites. tandfonline.com For instance, research on 3-Hydroxy-4-nitrobenzaldehyde has utilized these methods to explore its electronic properties and potential for biological activity. tandfonline.com

In a typical molecular docking study, the 3D structure of the ligand (this compound) would be docked into the binding site of a specific protein target. The simulation would then calculate the binding affinity, often expressed as a binding energy in kcal/mol, and identify the key amino acid residues involved in the interaction. These interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Hypothetical Data Representation

If such studies were available for this compound, the findings would likely be presented in a format similar to the tables below. These tables are provided as illustrative examples of how molecular docking data is typically organized and should not be interpreted as actual experimental or computational results for this compound.

Table 1: Example of Predicted Binding Affinities for this compound with Various Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| Target Protein A | XXXX | - |

| Target Protein B | YYYY | - |

| Target Protein C | ZZZZ | - |

| Data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found. |

Table 2: Example of Detailed Interaction Analysis for this compound with a Hypothetical Protein Target

| Interacting Residue | Interaction Type | Distance (Å) |

| Amino Acid 1 | Hydrogen Bond | - |

| Amino Acid 2 | Hydrophobic | - |

| Amino Acid 3 | Pi-Alkyl | - |

| Amino Acid 4 | Hydrogen Bond | - |

| Data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found. |

The absence of dedicated molecular docking research on this compound represents a gap in the current scientific literature. Future computational studies are warranted to explore the potential ligand-target interactions of this compound and to elucidate its possible biological and pharmacological relevance. Such research would be invaluable for comparing its activity with other isomers and for guiding the synthesis of novel derivatives with enhanced therapeutic properties.

Applications of 3 Hydroxy 2 Nitrobenzaldehyde in Chemical Research

Role in Advanced Organic Synthesis

The reactivity of 3-Hydroxy-2-nitrobenzaldehyde makes it an important intermediate in the synthesis of diverse organic compounds. chemimpex.com The presence of the aldehyde, hydroxyl, and nitro groups allows for a variety of chemical transformations, making it a key starting material for more complex chemical structures. chemimpex.com

Building Block for Complex Polycyclic and Heterocyclic Structures

This compound serves as a fundamental building block for the synthesis of complex polycyclic and heterocyclic structures. Heterocyclic compounds, in particular, are of great interest due to their widespread presence in biologically active molecules and functional materials. The reactivity of the aldehyde and the directing effects of the hydroxyl and nitro groups enable its participation in various cyclization and condensation reactions to form these intricate molecular frameworks. avdpharma.com

For instance, it is utilized in the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. These Schiff bases can then be used to create more complex heterocyclic systems. researchgate.net The condensation reaction of this compound with various amines is a common strategy to generate these versatile intermediates. researchgate.net

Precursor for Pharmaceutical and Agrochemical Intermediates

The utility of this compound extends to the synthesis of intermediates for the pharmaceutical and agrochemical industries. chemimpex.com Its derivatives are explored for a range of potential therapeutic applications. chemimpex.com The compound serves as a starting material for the creation of molecules with desired biological activities, highlighting its importance in drug discovery and development. chemimpex.comsolubilityofthings.com

In the agrochemical sector, it is used as a precursor for developing new crop protection agents. avdpharma.com The structural motifs derived from this compound can be found in molecules designed to act as herbicides, insecticides, or fungicides.

Catalysis in Organic Reactions and Synthetic Transformations

Beyond its role as a building block, derivatives of this compound are investigated for their catalytic potential in organic reactions. Schiff base complexes formed from this aldehyde can act as ligands for metal catalysts. wiserpub.com These metal complexes have shown efficiency in catalyzing various organic transformations. Azomethine metal chelates, for example, which are derived from compounds like this compound, exhibit catalytic activity in a diverse range of reactions. researchgate.net

Contributions to Medicinal and Biological Chemistry Research

The structural features of this compound make it a valuable scaffold for the development of new biologically active compounds. Researchers in medicinal and biological chemistry frequently utilize this molecule to design and synthesize novel derivatives with potential therapeutic applications. chemimpex.comsolubilityofthings.com

Development of Biologically Active Derivatives and Their Potential

A significant area of research focuses on the synthesis of various derivatives of this compound and the evaluation of their biological activities. These derivatives include Schiff bases, hydrazones, and other related compounds. researchgate.netmedcraveonline.comnumberanalytics.com The modification of the core structure of this compound allows for the fine-tuning of its biological properties.

For example, the condensation of this compound with different amines or hydrazides leads to the formation of Schiff bases and hydrazones that have been investigated for a wide range of biological effects. researchgate.netmedcraveonline.com These derivatives have shown potential as anticancer, antimalarial, and antiviral agents. researchgate.net

A variety of biologically active derivatives have been synthesized from this compound. The following table summarizes some examples of these derivatives and their reported biological potential.

| Derivative Type | Synthetic Approach | Potential Biological Activity |

| Schiff Bases | Condensation with benzothiazoles or benzimidazolamines. researchgate.net | Antibacterial, antifungal, antimalarial, anti-HIV, anti-trypanosomiasis. researchgate.net |

| Semicarbazone Ligand | Condensation with semicarbazide (B1199961) hydrochloride. medcraveonline.com | Antibacterial. medcraveonline.com |

| Hydrazones | Reaction with hydrazine (B178648) hydrate. wiserpub.com | Antitubercular, antifungal. wiserpub.com |

Investigation of Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

A substantial body of research has been dedicated to exploring the antimicrobial properties of compounds derived from this compound. researchgate.netmedcraveonline.com These derivatives have been tested against a variety of pathogens, including bacteria, fungi, and viruses.

Schiff bases synthesized from this compound have demonstrated interesting antibacterial and antifungal activities. researchgate.net Similarly, semicarbazone ligands and their metal complexes prepared from this aldehyde have shown vital effects against both gram-positive and gram-negative bacteria. medcraveonline.com The introduction of different functional groups and metal ions can significantly influence the antimicrobial spectrum and potency of these derivatives. medcraveonline.com

The following table presents a summary of the antimicrobial screening results for some derivatives of this compound against selected microorganisms.

| Derivative | Microorganism | Activity |

| Schiff bases from benzothiazoles/benzimidazolamines | Bacteria and Fungi | Displayed very interesting antibacterial and antifungal activities. researchgate.net |

| Semicarbazone ligand and its Cu(II) and Ni(II) complexes | Staphylococcus aureus (Gram-positive) | Showed vital effect. medcraveonline.com |

| Semicarbazone ligand and its Cu(II) and Ni(II) complexes | Escherichia coli (Gram-negative) | Showed vital effect. medcraveonline.com |

| Hydrazones | Fungi | Demonstrated strong antifungal properties. wiserpub.com |

| Hydrazones | Mycobacterium tuberculosis | Showed antitubercular properties. wiserpub.com |

Research into Anticancer and Antitumor Activities, Including Apoptotic Induction

Derivatives of this compound have been a focal point in the search for novel anticancer agents. The core structure of nitrobenzaldehydes is recognized for its potential in photodynamic therapy, where the compound can be activated by UV light to induce cancer cell death. nih.gov This approach is being investigated for various cancers, including breast, pancreatic, and prostate cancer. nih.gov

Schiff bases, which are compounds formed from the reaction of an aldehyde with an amine, derived from hydroxylated and nitrated benzaldehydes have shown notable cytotoxic effects against various cancer cell lines. nih.gov While direct studies on this compound are part of this broader research, specific data on its individual efficacy is often embedded within studies of its derivatives. The mechanism of action is often linked to the induction of apoptosis, a form of programmed cell death, in cancer cells. smolecule.com This is a critical area of investigation as it suggests a targeted approach to cancer therapy. For instance, studies on related nitrobenzaldehyde derivatives have demonstrated the induction of apoptosis through the modulation of key signaling pathways.

Research has shown that the presence and position of the nitro and hydroxyl groups on the benzaldehyde (B42025) ring are crucial for the observed biological activity. The exploration of these compounds as anticancer agents is a promising field, with ongoing research focusing on synthesizing and evaluating new derivatives with enhanced efficacy and selectivity. chemimpex.com

Table 1: Anticancer and Antitumor Research Highlights

| Research Area | Key Findings | Relevant Compounds |

|---|---|---|

| Photodynamic Therapy | Nitrobenzaldehydes can be activated by UV light to kill cancer cells. nih.gov | Nitrobenzaldehyde |

| Apoptosis Induction | Derivatives can induce programmed cell death in cancer cells. smolecule.com | Schiff bases of hydroxylated nitrobenzaldehydes |

| Cytotoxicity | Schiff base derivatives exhibit cytotoxic effects on various cancer cell lines. nih.gov | Schiff bases of hydroxylated nitrobenzaldehydes |

Anti-inflammatory, Antimalarial, Anti-HIV, and Antitrypanosomiasis Studies

The diverse biological activities of this compound and its derivatives extend to several therapeutic areas. Schiff bases synthesized from 2-hydroxy-3-nitrobenzaldehyde (B105151) have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antimalarial, anti-HIV, and anti-trypanosomiasis properties. researchgate.net These compounds have shown interesting results with low cytotoxicity against HeLa cells, indicating a potential for selective therapeutic action. researchgate.net

In the context of anti-inflammatory research, derivatives of this compound are being investigated. chemimpex.com The anti-inflammatory properties are often linked to the ability of these compounds to interact with biological pathways involved in inflammation. biosynth.com

The fight against malaria has also seen contributions from research into nitrobenzaldehyde derivatives. These compounds are explored as intermediates in the synthesis of antimalarial drugs. Specifically, thiazole (B1198619) derivatives incorporating a nitrobenzaldehyde moiety have been synthesized and evaluated for their inhibitory potential against Plasmodium falciparum. nih.gov

Furthermore, the potential of nitrobenzaldehyde derivatives as anti-HIV agents is an active area of research. researchgate.net While some studies on related thiazolidinone derivatives did not show significant activity against HIV-1 and HIV-2, they provide valuable information for the design of new anti-HIV agents. sphinxsai.com Other research has identified novel small-molecule inhibitors of HIV-1 reverse transcriptase activity with a non-nucleoside mode of action, highlighting the potential of this class of compounds. nih.gov The development of HIV-1 integrase inhibitors containing a pyridine (B92270) moiety, synthesized from nitrobenzaldehyde precursors, has also been a focus. mdpi.com

Studies have also explored the activity of nitro-heterocyclic compounds against Leishmania amazonensis, a parasite that causes leishmaniasis, which is related to trypanosomiasis. These compounds have been shown to induce apoptosis-like effects in the parasites. scielo.br

Table 2: Biological Activities of this compound Derivatives

| Activity | Findings |

|---|---|

| Anti-inflammatory | Derivatives are being explored for their potential therapeutic applications. chemimpex.com |

| Antimalarial | Used as intermediates in the synthesis of antimalarial compounds and show activity against Plasmodium falciparum. nih.gov |

| Anti-HIV | Schiff bases and other derivatives have been evaluated for anti-HIV activity. researchgate.netnih.gov |

| Antitrypanosomiasis | Schiff bases derived from 2-hydroxy-3-nitrobenzaldehyde have shown activity. researchgate.net |

Structure-Activity Relationship (SAR) Studies for Pharmacological Potentials

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies help in designing more potent and selective therapeutic agents. orientjchem.org The position of the nitro and hydroxyl groups on the aromatic ring significantly affects the compound's reactivity and biological interactions. chemimpex.com

Research has shown that the electron-withdrawing nature of the nitro group and the hydrogen-bonding capability of the hydroxyl group are key determinants of the pharmacological potential of these molecules. cymitquimica.com SAR studies on N-acylhydrazones containing a thiophene (B33073) ring, which can be derived from nitrobenzaldehydes, have provided insights into their mode of inhibition against various enzymes. researchgate.net These studies often involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their biological activity.

Exploration as Enzyme Inhibitors and Modulators of Biochemical Pathways

The ability of this compound and its derivatives to act as enzyme inhibitors is another significant area of research. For example, 4-Methoxy-2-nitrobenzaldehyde has been studied for its role in enzyme inhibition, where it binds to the active site of drug-metabolizing enzymes and hinders their catalytic function. chemicalbook.in This inhibitory action is a key mechanism for many therapeutic drugs.

The interaction of these compounds with various biochemical pathways is also under investigation. They have been shown to modulate signaling pathways associated with cell growth and apoptosis, which is particularly relevant for their potential anticancer applications. smolecule.com The ability of these compounds to induce oxidative stress is another mechanism through which they can exert their biological effects. smolecule.com

Applications in Materials Science Research

Design and Synthesis of Novel Functional Materials with Tailored Properties

In the realm of materials science, this compound serves as a valuable building block for the creation of novel functional materials. chemimpex.com Its reactive functional groups allow for its incorporation into larger molecular structures, such as polymers and coordination complexes, leading to materials with specific, tailored properties. alfa-chemical.com The aromatic ring structure with its nitro and hydroxyl substituents makes it a candidate for designing new materials for applications in areas like liquid crystals and polymers.

The synthesis of Schiff base complexes with various metal ions is a prominent application. These complexes can exhibit interesting magnetic, optical, and electronic properties, making them suitable for a range of technological applications. researchgate.net

Development of Chemosensors for Ion Detection

The development of chemosensors for the selective detection of ions is a critical area of analytical and environmental chemistry. Derivatives of this compound have been successfully employed in the design of colorimetric and fluorescent chemosensors. researchgate.net These sensors operate on the principle of a specific interaction between the sensor molecule and the target ion, which results in a measurable change in color or fluorescence.

For instance, a rhodamine-B-based probe incorporating a 3-nitrobenzaldehyde (B41214) derivative was developed for the selective and sensitive detection of Fe³⁺ ions. researchgate.net Similarly, hydrazone-based chemosensors derived from nitrobenzaldehydes have been shown to be effective for the colorimetric sensing of copper(II) ions. nih.govgoogle.com The design of these chemosensors often involves creating a molecule with a binding site for the target ion and a signaling unit that reports the binding event. mdpi.com The tunability of the electronic properties of these molecules through chemical modification makes them highly versatile for developing sensors for a variety of ions.

Research in Dye and Pigment Chemistry

This compound and its isomers are valuable precursors in the synthesis of various dyes and pigments. chemimpex.com The presence of the aldehyde, hydroxyl, and nitro functional groups on the aromatic ring allows for a range of chemical modifications, leading to the creation of chromophoric systems. chemimpex.com A significant application lies in the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, constitute the largest class of synthetic colorants. lpnu.ua The general synthesis involves two main steps: diazotization of a primary aromatic amine, followed by a coupling reaction with an activated aromatic compound. growingscience.com

Furthermore, this compound itself can act as a coupling component in the synthesis of certain dyes, although this is less common than its use as a precursor for the amine component. The reactivity of its aldehyde group can also be exploited to build more complex dye structures. For instance, condensation reactions with other molecules can lead to the formation of Schiff base dyes or other extended conjugated systems, which are often colored. ijmcmed.org Isomers like 2-hydroxy-3-nitrobenzaldehyde are explicitly mentioned as intermediates in the formulation of dyes and pigments for industries such as textiles and coatings. chemimpex.com

Incorporation into Polymer Systems for Enhanced Performance

The functional groups of this compound make it a candidate for incorporation into polymer structures to enhance their properties. The aldehyde group is particularly reactive and can participate in various polymerization and modification reactions. For example, it can undergo condensation reactions with compounds containing active methylene (B1212753) groups or with amines to form Schiff base polymers (polyimines). researchgate.net These polymers are known for their thermal stability and chelating properties.

One method for incorporating such aldehydes into a polymer backbone is through reactions like the Wittig reaction. A polymer containing a pendant phosphonium (B103445) salt can react with an aldehyde, such as this compound, to create a polymer with pendant unsaturated groups. google.com This process allows for the chemical modification of existing polymers, introducing new functionalities that can alter properties like solubility, reactivity, or light-interaction. google.com

While specific research on polymers derived exclusively from this compound is not extensively documented, studies on related isomers highlight the potential applications. For instance, Schiff bases derived from hydroxyl and nitro-substituted benzaldehydes have been used to create novel polymers. researchgate.net These materials can exhibit interesting properties such as photo-responsiveness, where the polymer structure and, consequently, its properties can be altered by exposure to light. The nitro and hydroxyl groups can also influence the polymer's ability to coordinate with metal ions, leading to applications in catalysis or as sensory materials.

Corrosion Inhibition Studies

Derivatives of this compound, particularly Schiff bases, have been investigated as effective corrosion inhibitors for various metals and alloys in acidic environments. researchgate.netrsc.org Corrosion inhibitors are substances that, when added in small concentrations to an environment, decrease the corrosion rate of a metal exposed to that environment. semanticscholar.org Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective due to their ability to adsorb onto the metal surface. semanticscholar.org

Schiff bases synthesized from nitrobenzaldehydes and various amines are a prominent class of such inhibitors. rsc.orgnih.gov For example, a Schiff base formed from 3-nitrobenzaldehyde and 2-aminophenol (B121084) was found to inhibit the corrosion of XC70 steel in a hydrochloric acid solution. researchgate.net The inhibition efficiency of these compounds generally increases with their concentration. researchgate.net Electrochemical studies, such as potentiodynamic polarization, often indicate that these Schiff bases act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netrsc.org

The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.gov This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both, and often follows established adsorption models like the Langmuir isotherm. researchgate.netnih.gov The presence of the nitro group, hydroxyl group, and the azomethine (-CH=N-) group in the Schiff base derivatives of this compound provides multiple active centers for adsorption onto the metal surface. rsc.org

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Temperature (K) | Reference |

|---|---|---|---|---|

| 3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-one (MTIO) | 0.5 | 96.9 | 303 | nih.gov |

Utility in Analytical Chemistry Research

Development of Reagents for Detection and Quantification Methods

This compound and its derivatives serve as valuable reagents in the field of analytical chemistry, particularly for the detection and quantification of metal ions. chemimpex.comrsc.org The ability of these compounds to form stable, often colored, complexes with specific metal ions makes them suitable for colorimetric and spectrophotometric analysis. rsc.orggoogle.com

A notable example is the use of 3-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (3-HNHBH), a hydrazone derivative of an isomer of this compound, as a highly selective and sensitive colorimetric sensor for copper(II) ions. rsc.orggoogle.com This ligand forms a stable chelate with Cu(II) ions, resulting in a distinct color change that can be observed by the naked eye and quantified using spectrophotometry. google.com The high selectivity allows for the detection of copper in the presence of other interfering metal ions. rsc.orggoogle.com Such reagents are advantageous for developing portable test kits for on-site environmental or industrial monitoring. google.com

The design of these chemosensors often relies on the strategic placement of donor atoms (like the oxygen from the hydroxyl group and nitrogen from a hydrazone or Schiff base linkage) that can coordinate with a target metal ion. google.commdpi.com The electronic properties of the nitro group can further modulate the selectivity and sensitivity of the sensor. rsc.org Research has demonstrated that these hydrazone-based sensors can achieve very low detection limits, making them suitable for trace analysis. rsc.orggoogle.com

| Analyte | Sensor | Detection Method | Detection Limit | Reference |

|---|---|---|---|---|

| Copper(II) | 3-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (3-HNHBH) | Colorimetric/Spectrophotometric | 0.34 µg L⁻¹ | rsc.orggoogle.com |

Fluorescent Molecular Sensors and Fluorescence Quenching Studies

In addition to colorimetric methods, derivatives of this compound are utilized in the development of fluorescent molecular sensors. mdpi.combohrium.com Fluorescent sensors are highly sensitive analytical tools that signal the presence of a specific analyte through a change in their fluorescence properties, such as intensity or wavelength. bohrium.com The general structure of such a sensor consists of a fluorophore (the light-emitting unit) connected to a receptor (the analyte-binding unit).